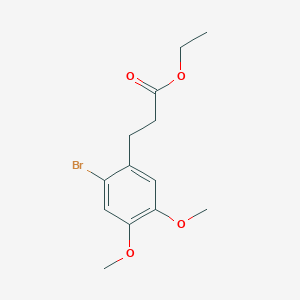

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate

Description

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate is an ester derivative featuring a propanoate backbone linked to a substituted phenyl group. The phenyl ring is functionalized with a bromine atom at the 2-position and methoxy groups at the 4- and 5-positions.

Properties

CAS No. |

92018-57-0 |

|---|---|

Molecular Formula |

C13H17BrO4 |

Molecular Weight |

317.17 g/mol |

IUPAC Name |

ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate |

InChI |

InChI=1S/C13H17BrO4/c1-4-18-13(15)6-5-9-7-11(16-2)12(17-3)8-10(9)14/h7-8H,4-6H2,1-3H3 |

InChI Key |

VUFQQEANWUHYKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (Key Intermediate)

The compound 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is a critical precursor in the synthesis of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate. Several methods have been reported for its preparation:

Starting from Veratraldehyde

Reduction to (3,4-Dimethoxyphenyl)methanol : Veratraldehyde is reduced using sodium borohydride in methanol at 0 °C, yielding (3,4-dimethoxyphenyl)methanol with 98% yield. The reaction mixture is neutralized, extracted, dried, and concentrated to obtain a clear oil.

Bromination to 2-bromo-1-(3,4-dimethoxyphenyl)ethanol : The (3,4-dimethoxyphenyl)methanol is dissolved in glacial acetic acid at 0 °C, and bromine is added slowly. After stirring for 3 hours and overnight precipitation, the 2-bromo derivative is isolated as a buff powder with 95% yield.

Conversion to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile : The brominated intermediate is reacted with acetonitrile in tetrahydrofuran (THF) at low temperature (-60 °C) in the presence of a strong base such as n-butyllithium, facilitating nucleophilic substitution and formation of the nitrile.

Alternative Routes

Starting from 2-bromo-4,5-dimethoxybenzaldehyde via a three-step synthesis involving condensation, reduction, and bromination, achieving approximately 65% overall yield.

Other methods involve direct bromination of 3-(4,5-dimethoxyphenyl)propanenitrile or related intermediates, but these are less common due to lower selectivity or yields.

Conversion of Nitrile to Ethyl Ester

Once 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is obtained, it is converted to this compound via hydrolysis followed by esterification:

Hydrolysis : The nitrile is hydrolyzed under basic conditions (e.g., sodium hydroxide) and water, often in THF solvent, at reflux temperatures for 1.5 hours. This converts the nitrile to the corresponding carboxylic acid intermediate.

Esterification : The carboxylic acid intermediate is then esterified, typically by reaction with ethanol under acidic conditions or by direct reaction with ethylating agents, yielding the ethyl ester.

Purification : The crude product is purified by column chromatography using dichloromethane/methanol mixtures or recrystallization, yielding the pure this compound.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of Veratraldehyde | Sodium borohydride in methanol | 0 °C, 20 min | 98 | Neutralization with HCl, extraction with DCM |

| Bromination | Bromine in glacial acetic acid | 0 °C, 3 hours + overnight | 95 | Precipitation of product, recrystallization |

| Nucleophilic substitution | Acetonitrile, n-butyllithium, THF | -60 °C to room temp | Not specified | Low temperature critical for selectivity |

| Hydrolysis and Esterification | NaOH (20%), water, ethanol (for esterification) | Reflux, 1.5 hours | Not specified | Followed by purification via chromatography |

Mechanistic Insights and Optimization

The use of strong bases such as n-butyllithium is essential for deprotonation and nucleophilic substitution steps to introduce the nitrile group effectively.

Low temperatures (-65 °C to 25 °C) during the nucleophilic substitution prevent side reactions and improve yield and purity.

Bromination in glacial acetic acid at low temperature ensures selective substitution at the 2-position of the aromatic ring without over-bromination.

Hydrolysis under controlled basic conditions avoids decomposition of sensitive methoxy groups.

Industrial and Pharmacological Relevance

The compound this compound is a pivotal intermediate in the synthesis of ivabradine and related drugs with cardiovascular applications. Efficient synthetic routes with high yields and purity are crucial for industrial-scale production. The described methods provide scalable, reproducible, and high-yielding approaches suitable for pharmaceutical manufacturing.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Lithiation and Cyclization Reactions

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate undergoes lithiation with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF)/hexane at −10°C under inert conditions. This reaction facilitates intramolecular cyclization to form 3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, a fused bicyclic structure.

Reaction Conditions and Outcomes

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| n-BuLi | THF/hexane | −10°C | 10 min | 80% | Bicyclo[4.2.0]octa-1,3,5-triene derivative |

The mechanism involves deprotonation of the α-carbon adjacent to the ester, followed by elimination of the bromine atom and subsequent cyclization .

Dehydrohalogenation with Sodium Amide

Treatment with sodium amide (NaNH₂) in liquid ammonia at ambient temperature induces dehydrohalogenation, yielding 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| NaNH₂ | Liquid NH₃ | 20°C | 2 h | 74% | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile |

This reaction proceeds via elimination of ethyl alcohol and substitution of the bromine with a nitrile group .

Ullmann Coupling with Copper Catalysis

The bromine substituent participates in copper-catalyzed Ullmann coupling reactions. For example, in the presence of Cu(I) salts and ligands, it reacts with thioamides to form 3-(2-bromo-4,5-dimethoxyphenyl)-2-(2-bromophenyl)-N-isopropyl-3-oxopropane thioamide.

Key Data

This coupling expands the compound’s utility in synthesizing complex heterocycles .

Electroreductive Cyclization

Analogous brominated esters, such as ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate, undergo nickel-catalyzed electroreductive cyclization. While not directly studied for this compound, similar mechanisms likely apply:

-

Electrochemical Reduction: [Ni(tmc)]⁺ (tetramethylcyclam complex) cleaves the C–Br bond, generating a radical intermediate.

-

Cyclization: The radical undergoes 5-exo cyclization to form tetrahydrofuran derivatives.

-

Rearrangement: In basic conditions, the product rearranges to dihydrofuran derivatives .

Proposed Pathway

Nucleophilic Substitution Reactions

The bromine atom is susceptible to nucleophilic displacement. For example:

-

With Amines: Substitution forms aryl amines.

-

With Alcohols: Alkoxy derivatives are accessible under basic conditions.

Example Reaction

Comparative Reactivity in Diverse Conditions

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmacologically Active Compounds

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate serves as an important intermediate in the synthesis of drugs targeting cardiovascular diseases. Notably, it is involved in the synthesis of ivabradine, a medication used to treat conditions such as angina pectoris and heart failure. The methoxy groups are believed to improve the lipophilicity of derivatives, enhancing absorption and bioavailability .

2. Structure-Activity Relationship Studies

In medicinal chemistry, this compound is utilized to study structure-activity relationships (SAR) in drug development. By modifying the structure of this compound, researchers can explore how changes affect biological activity and therapeutic efficacy. This approach is crucial for optimizing drug candidates before clinical trials.

1. Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant activity. For example, related compounds have demonstrated superior antioxidant effects compared to ascorbic acid, highlighting their potential in developing antioxidants for therapeutic use .

2. Interaction with Biological Targets

Studies have shown that similar compounds interact with ion channels and receptors involved in cardiac function. Understanding these interactions is essential for assessing the therapeutic potential and safety profiles of related drugs.

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with other similar compounds to highlight its distinct advantages:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(4-methoxyphenyl)propanoate | Contains a methoxy group on a phenyl ring | Lacks bromine substitution |

| Ethyl 3-(2-bromo-3-methoxyphenyl)propanoate | Similar bromination but different methoxy position | Different biological activity profile |

| Ethyl 3-(4-bromophenyl)propanoate | Bromine at para position | No methoxy groups present |

| Ethyl 3-(2-bromo-4-hydroxyphenyl)propanoate | Hydroxy group instead of methoxy | Potentially different reactivity and solubility |

The presence of both bromine and methoxy groups enhances the compound's reactivity compared to these related compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituted Phenylpropanoate Esters

Ethyl 3-(methylthio)propanoate (–3):

- Structure: Propanoate ester with a methylthio (-SCH₃) substituent.

- Role: A key aroma compound in pineapple pulp and core, contributing to fruity notes.

- Comparison : Unlike the bromo-dimethoxy derivative, the methylthio group enhances volatility and aroma contribution. The bromine and methoxy groups in the target compound likely reduce volatility due to increased molecular weight and polarity .

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate ():

- Structure: Propanoate ester with a tetrafluorophenyl group.

- Role : Fluorinated analogs are often used in medicinal chemistry for improved metabolic stability.

- Comparison : The electron-withdrawing fluorine substituents contrast with the electron-donating methoxy groups in the target compound, which may alter reactivity in substitution or coupling reactions .

Bromo-Dimethoxy-Substituted Analogs

6-BR-DMPEA (2-Bromo-4,5-dimethoxyphenethylamine) ():

- Structure : Phenethylamine backbone with the same bromo-dimethoxy substitution.

- Role : A psychoactive substance reported in the EU Early Warning System.

- The target compound’s ester group may reduce bioavailability compared to the amine, but the shared substitution pattern hints at possible interactions with similar biological targets .

1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene ():

- Structure : Benzene derivative with bromomethyl and bromo-dimethoxy groups.

- Role : Likely a synthetic intermediate.

- Comparison : The bromomethyl group in this compound could serve as a precursor for synthesizing the target compound via esterification or alkylation reactions .

Biological Activity

Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C13H15BrO4

- Molecular Weight : Approximately 315.16 g/mol

The compound features a brominated aromatic ring and an ester functional group, which contribute to its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of derivatives related to this compound. For instance, a derivative known as 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine (RC-12) exhibited significant antimalarial activity, suggesting that the structural components of this compound may play a role in inhibiting malaria parasites .

Antioxidant and Anticancer Properties

Research has demonstrated that compounds with similar structural motifs possess antioxidant and anticancer properties. For instance, derivatives of 3-(2-bromo-4,5-dimethoxyphenyl) have been evaluated for their ability to scavenge free radicals and inhibit cancer cell proliferation. The antioxidant activity is often attributed to the presence of methoxy groups on the aromatic ring, which enhance electron donation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of dihydrofolate reductase (DHFR), a target for many antimalarial drugs .

- Receptor Modulation : Its structural characteristics suggest potential interactions with neurotransmitter receptors, influencing physiological responses such as mood regulation and locomotion .

Study on Anticancer Activity

A study published in MDPI evaluated various derivatives of compounds similar to this compound for their anticancer activity. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines. The presence of methoxy groups was crucial for maintaining high levels of biological activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to determine how modifications to the compound's structure affect its biological properties. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy groups | Significant loss of antioxidant activity |

| Addition of halogen substituents | Variable effects depending on position and type |

This table illustrates the importance of specific functional groups in modulating the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoate, and how can yields be improved?

- Methodological Answer : The compound is synthesized via multistep reactions, including bromination and esterification. For example, intermediates like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile are key precursors, as demonstrated in Ivabradine synthesis. Reaction conditions (e.g., temperature, catalysts) significantly impact yields. Boron-based intermediates (e.g., dioxaborolane derivatives) and Suzuki-Miyaura cross-coupling can enhance efficiency . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A combination of HSQC NMR (for C–H correlation of aromatic and methoxy groups) and GC-FID/MS (for monomeric product analysis) provides robust structural validation. Crystallographic studies (e.g., X-ray diffraction) resolve stereochemical ambiguities, as shown for related brominated dimethoxypropanoates . Elemental analysis (Van Krevelen diagrams) further corroborates molecular composition .

Q. How should researchers handle stability and storage to prevent decomposition?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at –20°C to minimize hydrolysis of the ester group. Stability tests under varying pH and temperature conditions are critical. Avoid exposure to strong oxidizing agents or UV light, which may degrade the bromine substituent .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine at the 2-position activates the aromatic ring for nucleophilic substitution or transition metal-catalyzed couplings (e.g., Suzuki reactions). Computational modeling (DFT) can predict regioselectivity, while kinetic studies using GC-MS track intermediate formation. Contrast this with non-brominated analogs to isolate steric/electronic effects .

Q. What contradictions arise between GC-FID/MS and NMR data during lignin-derived monomer analysis, and how are they resolved?

- Methodological Answer : Discrepancies occur when GC-FID/MS detects stabilized monomers (e.g., dihydro FA ethyl ester) while NMR identifies oligomers. Use quantitative ¹³C NMR with inverse-gated decoupling to differentiate monomeric vs. polymeric signals. Spiking experiments with authentic standards (e.g., Ethyl 3-(4-hydroxyphenyl)propanoate) validate peak assignments .

Q. What role does this compound play in pharmaceutical intermediate synthesis, such as Ivabradine production?

- Methodological Answer : It serves as a precursor for 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in Ivabradine. Optimize the nitrile-to-cyclobutene step using Pd/C catalysts under hydrogenation conditions. Monitor enantiomeric purity via chiral HPLC to ensure compliance with pharmacological standards .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates charge distribution on the brominated aromatic ring, identifying reactive sites for catalytic hydrogenolysis. Compare with experimental data (e.g., turnover frequencies in metal-catalyzed reactions) to validate predictions. Solvent effects (DMF vs. THF) are modeled using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.